10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
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Overview
Description
10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The final steps likely involve the acetylation of the amino group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, derivatives of phenothiazines are often explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine
Phenothiazine derivatives are well-known for their use in treating psychiatric disorders. This specific compound might be investigated for similar applications or for its potential as an antihistamine.
Industry
In the industrial sector, such compounds could be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.
Mechanism of Action
The mechanism of action for compounds like 10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- often involves interaction with specific molecular targets. For instance, phenothiazines typically interact with dopamine receptors in the brain, which accounts for their antipsychotic effects. The exact pathways and targets would depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antihistamine phenothiazine.
Thioridazine: Another antipsychotic phenothiazine.
Uniqueness
What sets 10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other phenothiazines.
Properties
CAS No. |
141177-49-3 |
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Molecular Formula |
C31H25N5O3S2 |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
5-(anilinomethyl)-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H25N5O3S2/c37-28(35-24-15-7-9-17-26(24)41-27-18-10-8-16-25(27)35)20-33-36-30(39)23(19-32-21-11-3-1-4-12-21)29(38)34(31(36)40)22-13-5-2-6-14-22/h1-18,23,32-33H,19-20H2 |
InChI Key |
DHZHILYXKXSVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
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